

Natamycin Solutions Stability: Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: E235

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Natamycin solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of Natamycin in aqueous solutions?

The stability of Natamycin in solution is primarily influenced by four key factors: pH, temperature, light exposure, and the presence of oxidizing agents.^{[1][2][3]} Extreme pH levels (both acidic and alkaline), elevated temperatures, and exposure to UV or fluorescent light can lead to the degradation of Natamycin.^{[1][2][4][5]} Oxidizing agents and certain metal ions can also promote its inactivation.^[6]

2. What is the optimal pH range for maintaining Natamycin solution stability?

Natamycin solutions are most stable within a pH range of 5 to 9.^{[2][6][7]} Outside of this range, degradation occurs more rapidly.

3. How does temperature affect the stability of Natamycin solutions?

Natamycin solutions exhibit strong biological stability at temperatures below 100°C.^[5] However, prolonged exposure to higher temperatures can lead to inactivation. For instance,

heating at 121°C for 30 minutes can result in complete loss of activity.[1][5] For long-term storage, refrigeration at 4°C is recommended to enhance stability.[1][8]

4. Is it necessary to protect Natamycin solutions from light?

Yes, it is critical to protect Natamycin solutions from light. Exposure to both ultraviolet (UV) and fluorescent light can cause rapid degradation.[1][5] Aqueous solutions of Natamycin can be completely degraded within 24 hours of exposure to 1000 lux fluorescent lighting at 4°C.[4][9]

5. What happens when a Natamycin solution degrades?

Degradation of Natamycin leads to the formation of biologically inactive products.[4] Under acidic conditions (pH < 3), the mycosamine moiety is cleaved, leading to the formation of an unstable aglycone which can then form dimers like aponatamycin and natamycinolidediol.[7][10] Under alkaline conditions (pH > 9), the lactone ring is saponified, forming natamycoic acid.[4][7]

6. Can I sterilize Natamycin solutions by autoclaving or gamma radiation?

No. Autoclaving, which involves high temperatures (typically 121°C), will lead to the complete inactivation of Natamycin.[1][5] Similarly, gamma radiation also decomposes Natamycin and cannot be used for sterilization.[6]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Loss of antifungal activity in my Natamycin solution.	Improper Storage Conditions: Exposure to light, elevated temperatures, or extreme pH.	Store solutions in the dark at 4°C.[1] Ensure the pH of the solution is maintained between 5 and 9.[6][7]
Oxidation: Presence of oxidizing agents or certain metal ions (e.g., Fe ³⁺ , Ni ²⁺ , Cr ³⁺).	Avoid the use of strong oxidizing agents. If metal ion contamination is suspected, consider using a chelating agent like EDTA.[6]	
Incorrect Solvent: While Natamycin has low solubility in water, certain organic solvents can also affect its stability.	Aqueous solutions are commonly used. If using a co-solvent, ensure it does not accelerate degradation. Methanolic solutions have shown variable stability.[4]	
Precipitation in the Natamycin solution.	Low Solubility: Natamycin has poor solubility in water (approximately 40 µg/mL).[1]	Prepare solutions at concentrations appropriate for your application, keeping in mind the solubility limits. Gentle warming may aid dissolution, but avoid excessive heat.
pH Shift: A change in pH outside the optimal range can affect solubility and stability.	Buffer the solution to maintain a pH between 5 and 9.[6][7]	
Discoloration of the Natamycin solution.	Degradation: Color changes can be an indicator of chemical degradation.	Discard the solution and prepare a fresh one under optimal conditions (protection from light, controlled temperature and pH).

Quantitative Data on Natamycin Stability

The following tables summarize the quantitative data on the stability of Natamycin solutions under various conditions.

Table 1: Effect of Temperature on Natamycin Activity

Temperature	Duration	Remaining Activity	Reference
100°C	Several hours	Small degradation	[1]
121°C	15 minutes	62.15%	[5]
121°C	30 minutes	0% (Complete inactivation)	[1][5]
4°C (in dark)	14 days	92.2%	[4][9]

Table 2: Effect of Light on Natamycin Activity in Aqueous Solution (20 mg/L at 4°C)

Light Condition	Duration	Remaining Activity	Reference
1000 lux fluorescent light	24 hours	0% (Complete degradation)	[1][4][9]
UV radiation	90 minutes	Inactivated	[5]
Fluorescent light	10 days	0% (Complete inactivation)	[5]
Dark	14 days	92.2%	[4][9]

Table 3: Effect of pH on Natamycin Degradation

pH	Condition	Degradation Product(s)	Reference
< 3	Acidic	Mycosamine, Aponatamycin, Dinatamycinolidediol	[4][7]
5 - 9	Neutral	Stable	[2][6][7]
> 9	Alkaline	Natamyoic acid	[4][7]

Experimental Protocols

Protocol: Assessing the Stability of a Natamycin Solution

This protocol outlines a general method for evaluating the stability of a Natamycin solution under different conditions.

1. Materials:

- Natamycin powder (trihydrate form)
- High-purity water
- Buffers for pH adjustment (e.g., phosphate or citrate buffers)
- HPLC-grade methanol and acetic acid
- Amber vials or light-protected containers
- Calibrated pH meter
- Temperature-controlled incubator or water bath
- Light source with controlled intensity (e.g., fluorescent lamp with a lux meter)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Natamycin Stock Solution: a. Accurately weigh a known amount of Natamycin powder. b. Dissolve the powder in a known volume of high-purity water to create a stock solution of a desired concentration (e.g., 1 mg/mL). Gentle agitation may be required. Prepare this solution protected from light.

3. Experimental Setup: a. pH Stability: i. Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9, 11). ii. Dilute the Natamycin stock solution into each buffered solution to the final desired concentration. iii. Store the solutions in amber vials at a constant

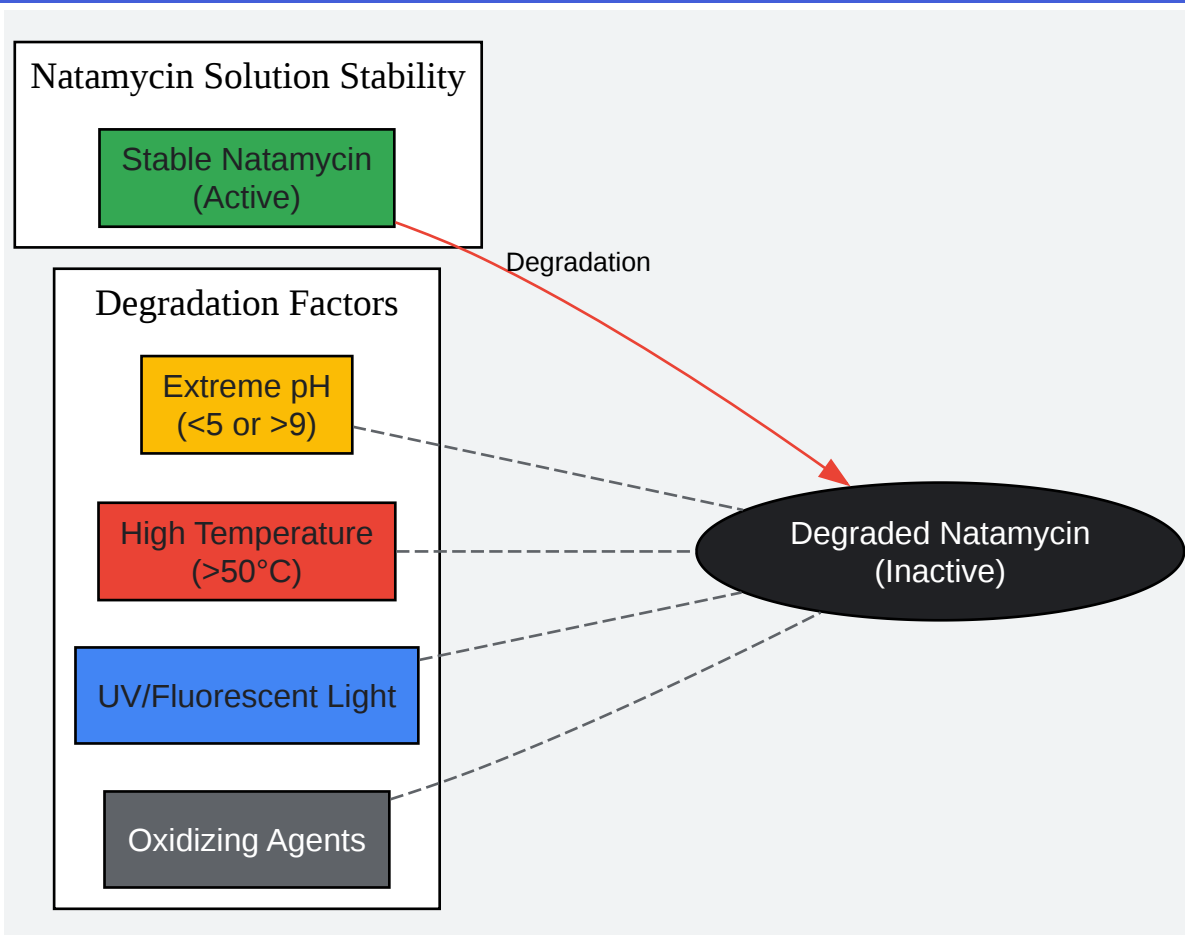
temperature (e.g., 25°C). b. Temperature Stability: i. Prepare a buffered solution of Natamycin at a stable pH (e.g., pH 7). ii. Aliquot the solution into several amber vials. iii. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). c. Light Stability (Photostability): i.

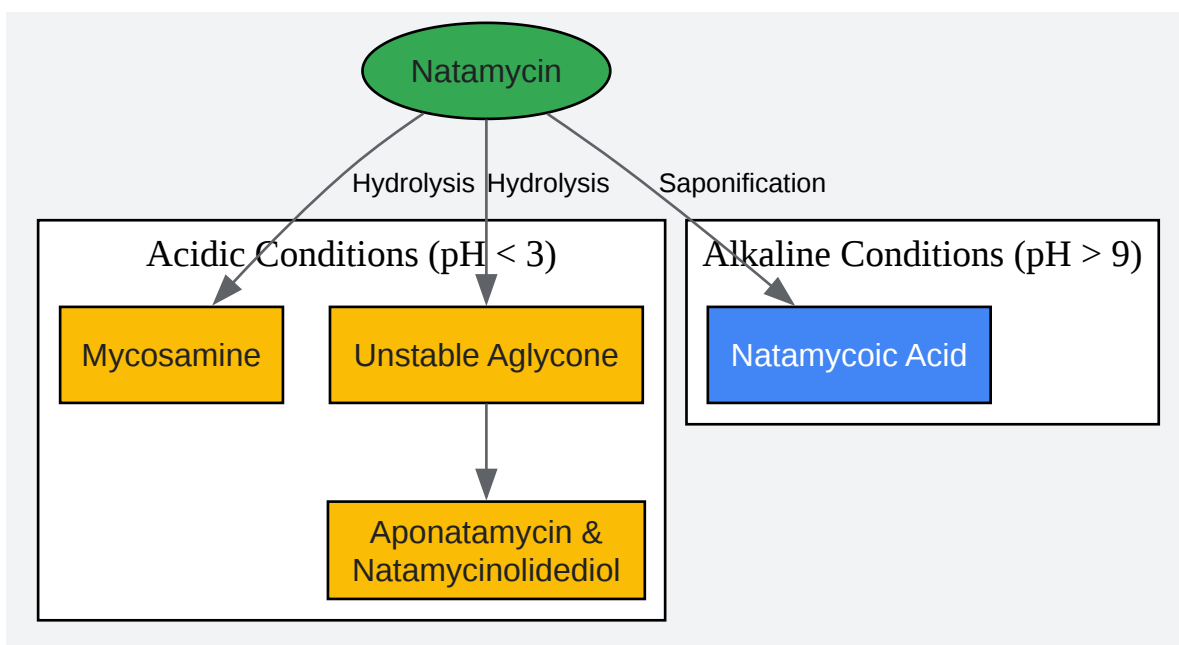
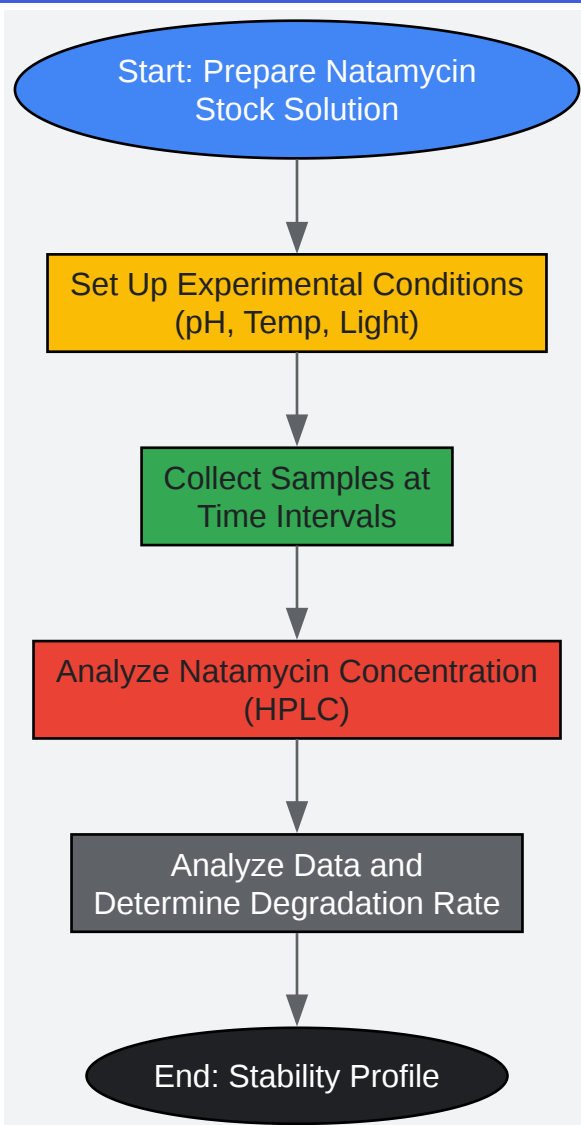
Prepare a buffered solution of Natamycin at a stable pH (e.g., pH 7). ii. Aliquot the solution into both clear and amber vials. iii. Expose the clear vials to a controlled light source (e.g., 1000 lux fluorescent light) at a constant temperature. iv. Keep the amber vials (control) in the dark at the same temperature.

4. Sampling and Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each experimental and control sample. b. Analyze the concentration of Natamycin in each aliquot using a validated HPLC method. A common method involves reverse-phase HPLC with detection by a photodiode array at 304 nm.[9]

5. Data Analysis: a. Calculate the percentage of Natamycin remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining Natamycin against time for each condition to determine the degradation rate.

Visualizations





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- To cite this document: BenchChem. [Natamycin Solutions Stability: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663354#factors-affecting-the-stability-of-natamycin-solutions]

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